6-(Cyclopropylmethylamino)pyridin-3-ol
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 6-(Cyclopropylmethylamino)pyridin-3-ol has been reported in the literature . For example, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles . Another study reported the synthesis of pyrimidinamine derivatives containing a pyridin-2-yloxy moiety .Chemical Reactions Analysis
The chemical reactions involving compounds similar to 6-(Cyclopropylmethylamino)pyridin-3-ol have been studied . For instance, reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridines were reported .Scientific Research Applications
Formation in Food Products
- Formation in Honey and Model Systems : A study by Hidalgo, Lavado-Tena, and Zamora (2020) investigated the formation of 6-(hydroxymethyl)pyridin-3-ol, a structurally similar compound to 6-(Cyclopropylmethylamino)pyridin-3-ol. This formation occurs through the ring expansion of 5-(hydroxymethyl)furfural (HMF) in the presence of ammonia-producing compounds, providing insights into the generation of pyridin-3-ols in foods like honey when subjected to thermal heating (Hidalgo, Lavado-Tena, & Zamora, 2020).
Synthesis and Structural Studies
Synthesis of Pyrazolo[3,4-b]pyridin-3-ol Derivatives : Wu, Tang, Huang, and Shen (2012) synthesized novel compounds structurally related to 6-(Cyclopropylmethylamino)pyridin-3-ol. Their work focused on the synthesis and structure of 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol derivatives, expanding the understanding of pyridin-3-ol chemistry (Wu, Tang, Huang, & Shen, 2012).
Synthesis of Pyridine and 2-Azabicyclo Derivatives : Wang and Chiba (2009) explored a Mn(III)-mediated synthesis method that could potentially apply to the synthesis of 6-(Cyclopropylmethylamino)pyridin-3-ol. Their method allowed for the creation of substituted pyridines and 2-azabicyclo derivatives, indicating a versatile approach to synthesizing complex pyridin-3-ols (Wang & Chiba, 2009).
Development of Potent Potassium Channel Openers : Brown, Chapman, Mason, Palfreyman, Vicker, and Walsh (1993) worked on the synthesis of potassium channel openers derived from pyridin-3-yl compounds. Their research could provide insights into the potential therapeutic applications of similar structures, including 6-(Cyclopropylmethylamino)pyridin-3-ol (Brown et al., 1993).
Biological Activities and Computational Studies
Molecular Docking Studies and Biological Activities : Sribalan, Banuppriya, Kirubavathi, Jayachitra, and Padmini (2016) synthesized and evaluated the biological activities of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids. Their work included molecular docking studies, potentially relevant for understanding the bioactivity of 6-(Cyclopropylmethylamino)pyridin-3-ol (Sribalan et al., 2016).
Mass Spectrometric Characterization of Pyridine Metabolites : Peng and Turesky (2011) conducted mass spectrometric characterization of metabolites related to pyridin-3-ols. This research is crucial for understanding the metabolic pathways and potential biological activities of compounds like 6-(Cyclopropylmethylamino)pyridin-3-ol (Peng & Turesky, 2011).
Advanced Synthesis Techniques
- Ruthenium-Catalyzed Synthesis of Pyridines : Wu, Xu, Yu, and Wang (2015) described a ruthenium-catalyzed formal dehydrative [4 + 2] cycloaddition of enamides and alkynes. This method could be relevant for synthesizing complex pyridin-3-ols, offering a new approach to creating structurally intricate compounds (Wu, Xu, Yu, & Wang, 2015).
properties
IUPAC Name |
6-(cyclopropylmethylamino)pyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c12-8-3-4-9(11-6-8)10-5-7-1-2-7/h3-4,6-7,12H,1-2,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFKVBXNGOZBMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(Cyclopropylmethyl)amino]pyridin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.